

A Technical Guide to the Physical Properties of 3-Chloro-2-cyanopyridine

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Compound of Interest

Compound Name: 3-Chloro-2-cyanopyridine

Cat. No.: B015407

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Abstract: This document provides a comprehensive technical overview of the core physical and spectroscopic properties of **3-Chloro-2-cyanopyridine** (CAS No. 38180-46-0). Intended for researchers, chemists, and professionals in drug development, this guide synthesizes critical data on the compound's identity, physical characteristics, solubility, and spectroscopic profile. Furthermore, it outlines standardized experimental methodologies for the verification of these properties, ensuring a framework for identity confirmation and quality control. The causality behind analytical choices is explained to provide field-proven insights for laboratory application.

Introduction

3-Chloro-2-cyanopyridine is a halogenated pyridine derivative that serves as a versatile and crucial intermediate in organic synthesis. Its unique molecular architecture, featuring a reactive chlorine atom and a cyano group on the pyridine ring, makes it an essential building block in the pharmaceutical and agrochemical industries.^[1] The compound's utility in constructing more complex, biologically active molecules, including those with potential antimicrobial and anti-inflammatory properties, underscores the importance of a thorough understanding of its physical properties.^[1] Accurate data on melting point, solubility, and spectroscopic signatures are paramount for ensuring material purity, predicting behavior in reaction media, and establishing robust quality control standards in a research and development setting.

Compound Identification

Precise identification is critical to distinguish **3-Chloro-2-cyanopyridine** from its isomers, such as 2-Chloro-3-cyanopyridine (CAS 6602-54-6), which possesses different physical properties.

Identifier	Value	Source(s)
IUPAC Name	3-chloropyridine-2-carbonitrile	[2]
Synonyms	3-Chloro-2-pyridinecarbonitrile, 3-Chloropicolinonitrile	[1]
CAS Number	38180-46-0	[1]
Molecular Formula	C ₆ H ₃ ClN ₂	[1][2]
Molecular Weight	138.55 g/mol	[1][2]
InChIKey	YDPLFBIGFQFIDB- UHFFFAOYSA-N	[2]

Core Physical Properties

The physical state and thermal properties of a compound are foundational to its handling, storage, and application in synthesis.

Property	Value	Significance & Commentary	Source(s)
Appearance	White to light yellow crystalline powder or solid.	The color can be an initial indicator of purity; significant deviation from off-white may suggest impurities.	[1] [3]
Melting Point	81 - 85 °C	A sharp melting point range is a primary indicator of high purity. A broader range suggests the presence of impurities. Note: Other sources report ranges of 44-65 °C, which may reflect different purities or isomers.	[1]
Boiling Point	100 °C @ 3 mmHg 247 - 248 °C @ 760 mmHg (est.)	The significant difference highlights the necessity of specifying pressure. The reduced pressure boiling point is crucial for purification via vacuum distillation without decomposition.	[1] [3]
Density	1.336 g/cm ³	Useful for solvent selection and reaction volume calculations.	[3]
Flash Point	112 °C	Important for assessing fire risk during handling and	[3]

storage, particularly
when heating the
compound.

Solubility Profile

The solubility of **3-Chloro-2-cyanopyridine** dictates its utility in different reaction systems and purification methods.

- **Aqueous Solubility:** It is reported to be insoluble or only slightly soluble in water.[3] This is expected given its predominantly organic structure.
- **Organic Solubility:** The compound exhibits good solubility in common organic solvents, including ethanol, acetone, dichloromethane, and chloroform.[3] This allows for a wide range of potential reaction media and facilitates purification techniques like recrystallization and chromatography.

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is essential for confirming the molecular structure and assessing the purity of **3-Chloro-2-cyanopyridine**. While specific spectral data is not available in the provided search results, the expected characteristics can be expertly inferred from the structure.

Expected ^1H and ^{13}C NMR Characteristics

- **^1H NMR:** The spectrum should display three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the three protons on the pyridine ring. The coupling patterns (doublets, triplets, or doublets of doublets) and coupling constants would be definitive for confirming the 3-chloro, 2-cyano substitution pattern.
- **^{13}C NMR:** The spectrum is expected to show six signals: five for the aromatic carbons of the pyridine ring and one for the nitrile carbon ($\text{C}\equiv\text{N}$). The carbon bearing the cyano group would likely appear around δ 115-120 ppm, while the chlorinated carbon would be significantly shifted.

Expected Infrared (IR) Spectroscopy Signature

The IR spectrum provides confirmation of key functional groups.

- **C≡N Stretch:** A sharp, strong absorption band is expected in the region of $\sim 2230\text{ cm}^{-1}$, which is characteristic of a nitrile group.
- **Aromatic C-H Stretch:** Signals appearing above 3000 cm^{-1} .
- **Aromatic Ring Vibrations:** A series of bands in the $1400\text{-}1600\text{ cm}^{-1}$ region, characteristic of the pyridine ring.

Expected Mass Spectrometry (MS) Data

Mass spectrometry is used to confirm the molecular weight and elemental composition.

- **Molecular Ion Peak (M^+):** The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight (138.55).
- **Isotopic Pattern:** A crucial feature will be the presence of an $(M+2)^+$ peak with an intensity of approximately one-third of the M^+ peak. This is the characteristic isotopic signature for a molecule containing a single chlorine atom ($^{35}\text{Cl}/^{37}\text{Cl}$).

Caption: Key structural features and their expected spectroscopic signals.

Experimental Methodologies

The following protocols describe standard procedures for verifying the physical and spectroscopic properties of a solid sample like **3-Chloro-2-cyanopyridine**.

Protocol: Melting Point Determination (Capillary Method)

Causality: This method provides a rapid and reliable measure of purity. Impurities disrupt the crystal lattice, causing the substance to melt at a lower temperature and over a wider range.

- **Sample Preparation:** Ensure the sample is completely dry. Finely crush a small amount of the crystalline powder.

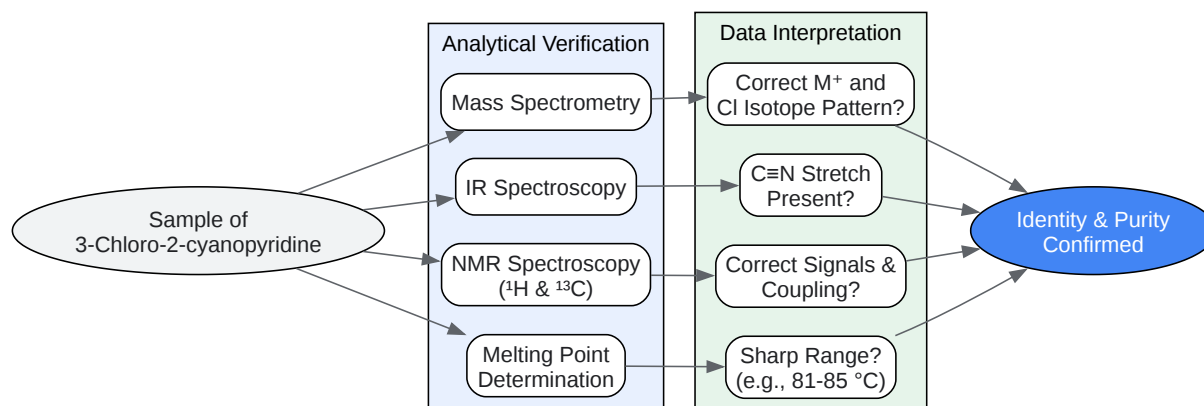
- **Capillary Loading:** Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.
- **Apparatus Setup:** Place the loaded capillary into a calibrated melting point apparatus.
- **Measurement:**
 - Heat the apparatus rapidly to about 15-20 °C below the expected melting point (81 °C).
 - Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
 - Record the temperature at which the first drop of liquid appears (T_1).
 - Record the temperature at which the entire sample has melted (T_2).
- **Reporting:** Report the result as a range ($T_1 - T_2$). For a pure sample, this range should be narrow (≤ 2 °C).

Protocol: Spectroscopic Identity Confirmation (NMR & IR)

Causality: This workflow uses multiple, independent techniques to confirm both molecular structure (identity) and the absence of significant impurities (purity) in a self-validating system.

- **Sample Preparation (^1H NMR):** Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- **NMR Acquisition:** Acquire the ^1H NMR spectrum on a 300 MHz or higher spectrometer. Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals.
- **Sample Preparation (IR):** Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for a rapid scan, use an Attenuated Total Reflectance (ATR) accessory.

- IR Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer from 4000 to 400 cm^{-1} . A background spectrum should be recorded and subtracted.
- Data Analysis:
 - NMR: Confirm the presence of the expected number of protons, their chemical shifts, and coupling patterns.
 - IR: Verify the presence of the sharp $\text{C}\equiv\text{N}$ stretch around 2230 cm^{-1} and the characteristic aromatic ring bands.
 - Purity Assessment: The absence of unexpected signals in both spectra provides strong evidence of high purity.



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Caption: Workflow for comprehensive purity and identity verification.

Safety & Handling

3-Chloro-2-cyanopyridine is a hazardous substance and must be handled with appropriate precautions.

- GHS Classification: The compound is classified as toxic. The GHS pictogram is GHS06 (Skull and crossbones).
- Hazard Statements: H301 (Toxic if swallowed). It is also harmful in contact with skin and may cause skin and eye irritation.
- Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood.[\[4\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage conditions vary from 2-8 °C to an inert atmosphere at room temperature.[\[1\]](#)

Conclusion

3-Chloro-2-cyanopyridine is a key synthetic intermediate whose physical and spectroscopic properties are critical for its effective use. It is a white to light yellow solid with a melting point in the range of 81-85 °C. While insoluble in water, it dissolves readily in many organic solvents. Its identity is definitively confirmed through a combination of spectroscopic methods, with key expected signals including a nitrile stretch in the IR spectrum ($\sim 2230\text{ cm}^{-1}$), a characteristic chlorine isotope pattern in mass spectrometry, and a unique set of signals in the aromatic region of its NMR spectrum. The methodologies and data presented in this guide provide a robust framework for scientists to ensure the quality and appropriate application of this important compound.

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